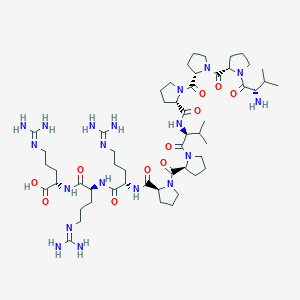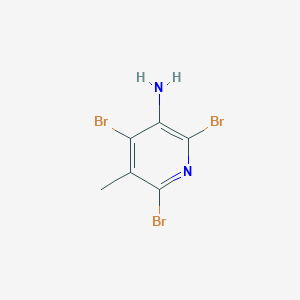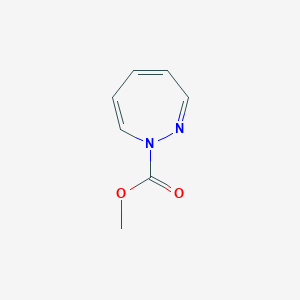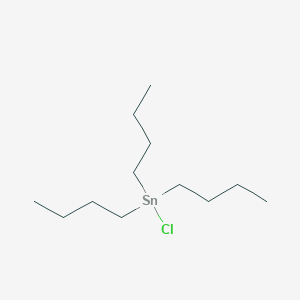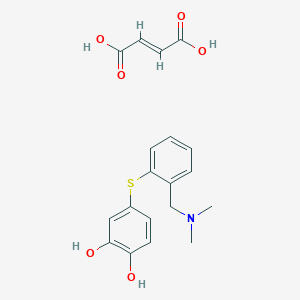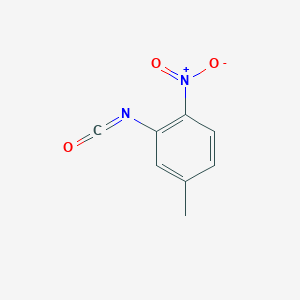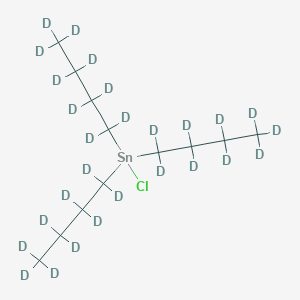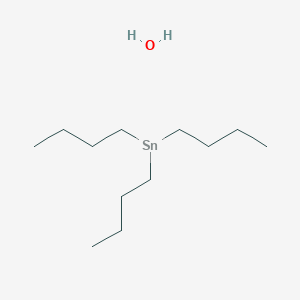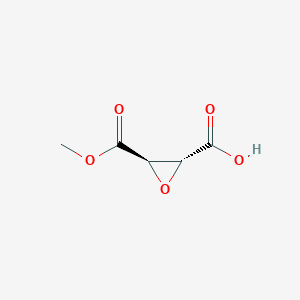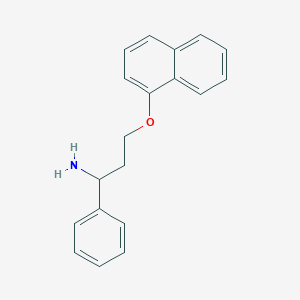
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine
Übersicht
Beschreibung
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine, or NPP, is a synthetic compound with a variety of applications in scientific research. It is a versatile compound with many potential uses, and its effects can be studied in a range of different contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
- Application Summary : The compound is synthesized and characterized using techniques like FT-IR, FT-Raman, NMR, and UV-vis spectral methods .
- Methods : Utilization of Fourier transform-infrared spectroscopy (FT-IR), FT-Raman spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-vis) for structural characterization .
- Results : The study provided detailed vibrational assignments and theoretical NMR analysis for structural characterization, with comparisons to experimental chemical shifts .
Computational Chemistry Analysis
- Application Summary : Computational methods like density functional theory (DFT) are used to optimize the structure and compare geometrical parameters with experimental data .
- Methods : Gaussian software and DFT with B3LYP/6-311++G(d,p) basis set for molecular optimization .
- Results : The optimization procedure confirmed the minimum energy conformation of the molecule’s structure .
Nonlinear Optical Material Study
- Application Summary : Investigations into the nonlinear optical properties, which are crucial for developing advanced photonic devices .
- Methods : Analysis of the molecule’s nonlinear optical properties using computational studies .
- Results : The study contributed to understanding the nature of the molecule and its potential application in nonlinear optics .
Molecular Docking in Drug Discovery
- Application Summary : The molecule is docked to assess its interaction with biological targets, such as the ACE2 receptor in SARS-CoV-2 infection .
- Methods : Molecular docking techniques to simulate the interaction between the compound and the ACE2 receptor .
- Results : The docking study aimed to identify the therapeutic potential of the molecule against SARS-CoV-2 .
ADMET Profile Prediction
- Application Summary : Assessment of the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of the compound .
- Methods : Computational predictions of ADMET properties to evaluate the compound’s suitability as a drug candidate .
- Results : The study provided insights into the molecule’s pharmacokinetic properties and potential as a therapeutic agent .
Chalcone Derivative Research
- Application Summary : The compound’s structure allows it to be a precursor for various organic compounds, including chalcone derivatives .
- Methods : Chemical synthesis and characterization of chalcone derivatives from the base compound .
- Results : The research explored the compound’s versatility in forming a diverse group of flavonoids and isoflavonoids .
Precursor for Chalcone Derivatives and Flavonoids
- Application Summary : This compound serves as a precursor for the synthesis of various chalcone derivatives, which are important in the development of flavonoids and isoflavonoids .
- Methods : The synthesis involves experimental techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectral methods, complemented by computational methods using Gaussian software .
- Results : The research provides insights into the structural characteristics of the compound and its derivatives, contributing to the understanding of their potential applications in medicinal chemistry .
Transdermal Drug Delivery Systems
- Application Summary : The compound has been explored for use in transdermal patches for controlled delivery of duloxetine hydrochloride, which is beneficial for conditions requiring chronic administration .
- Methods : The transdermal patches are prepared using the solvent evaporation method with controlled release grades of HPMC and plasticizer PEG-400 .
- Results : The patches showed uniform physical characteristics, low water vapor absorption, and moisture loss, indicating high quality. In-vitro and ex-vivo drug release studies demonstrated nearly complete release (94%) of the drug in 24 hours .
Molecular Docking and ADMET Studies
- Application Summary : The compound has been subjected to molecular docking studies to assess its interaction with biological targets, such as the ACE2 receptor in SARS-CoV-2, and ADMET studies for drug-likeness evaluation .
- Methods : Molecular docking techniques simulate the interaction between the compound and the ACE2 receptor, while ADMET properties are computationally predicted .
- Results : These studies aim to identify the therapeutic potential of the molecule against SARS-CoV-2 and evaluate its pharmacokinetic properties as a drug candidate .
Eigenschaften
IUPAC Name |
3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
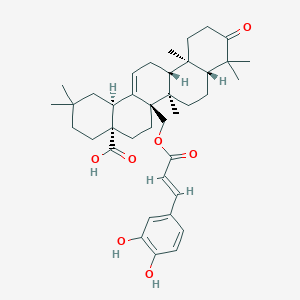
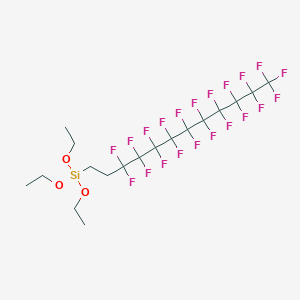
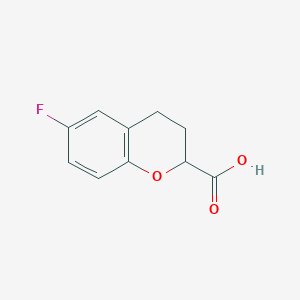
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
